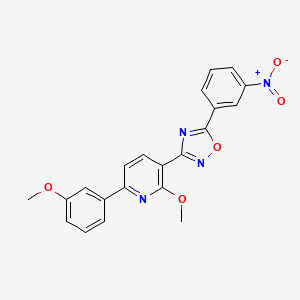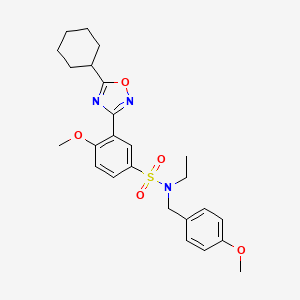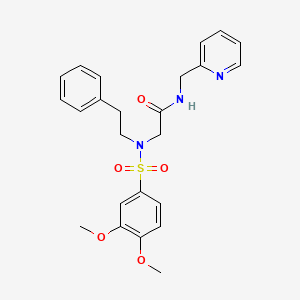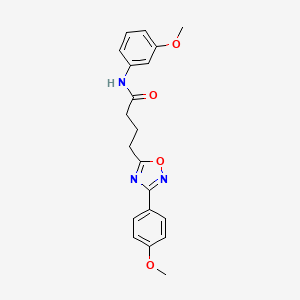
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Mecanismo De Acción
The exact mechanism of action of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and microbial infections.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is its potential as a lead compound for the development of new drugs. However, one of the major limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One of the major directions is the development of new derivatives of this compound with improved pharmacological properties. Another direction is the investigation of the molecular targets and signaling pathways involved in the pharmacological effects of this compound. Finally, the potential applications of this compound in other fields of scientific research, such as materials science and environmental science, should also be explored.
Métodos De Síntesis
The synthesis of 3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 2-methoxy-6-(3-methoxyphenyl)pyridine-3-carboxylic acid hydrazide with 3-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The reaction mixture is then refluxed for several hours, and the resulting product is purified by column chromatography.
Aplicaciones Científicas De Investigación
3-(2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has potential applications in various fields of scientific research. One of the major applications is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities in various in vitro and in vivo studies.
Propiedades
IUPAC Name |
3-[2-methoxy-6-(3-methoxyphenyl)pyridin-3-yl]-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O5/c1-28-16-8-4-5-13(12-16)18-10-9-17(21(22-18)29-2)19-23-20(30-24-19)14-6-3-7-15(11-14)25(26)27/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVDVBOZJDKRBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-(N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7691692.png)
![(Z)-N'-(2-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691694.png)



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7691728.png)



![N-(4-bromo-2-fluorophenyl)-2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetamide](/img/structure/B7691748.png)
![1-(2,5-dichlorobenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-3-carboxamide](/img/structure/B7691752.png)
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7691761.png)


